An In-depth Technical Guide to (1-Methanesulfonylcyclopropyl)methanamine: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to (1-Methanesulfonylcyclopropyl)methanamine: A Scaffold for Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(1-Methanesulfonylcyclopropyl)methanamine (CAS 1247133-65-8) is a novel chemical entity that combines two key pharmacophoric elements: a cyclopropylamine moiety and a methanesulfonyl group. While extensive research on this specific molecule is not yet publicly available, its structural components are well-established in medicinal chemistry for their ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive analysis of (1-methanesulfonylcyclopropyl)methanamine, including a proposed synthetic route, a discussion of its potential applications in drug discovery, and detailed protocols for its characterization. The insights presented herein are based on established principles of medicinal chemistry and an analysis of analogous structures, offering a valuable resource for researchers interested in leveraging this unique scaffold.
Introduction: The Convergence of Two Privileged Scaffolds
The rational design of small molecule therapeutics often involves the incorporation of specific structural motifs that are known to favorably influence a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. (1-Methanesulfonylcyclopropyl)methanamine is a prime example of such a design, integrating the distinct advantages of the cyclopropylamine and methanesulfonyl groups.
The cyclopropylamine moiety is a highly sought-after component in medicinal chemistry. The three-membered ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[1] This motif is a key pharmacophore in several classes of therapeutic agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1]
The methanesulfonyl group, a type of sulfone, is another pivotal structural element in modern drug design. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can significantly impact a molecule's solubility, lipophilicity, and binding interactions with target proteins.[2] The sulfonyl functional group is found in a wide array of approved drugs, including anti-inflammatory, antibacterial, and anticancer agents.[2][3] The methanesulfonyl group can also serve as a bioisostere for other functional groups, such as ketones or even carboxylic acids in some contexts, to improve pharmacokinetic properties.[1][4]
This guide will explore the synergistic potential of these two motifs within the (1-methanesulfonylcyclopropyl)methanamine scaffold.
Physicochemical Properties and Data
While detailed experimental data for (1-methanesulfonylcyclopropyl)methanamine is limited, some key properties can be found for its hydrochloride salt, (1-methanesulfonylcyclopropyl)methanamine hydrochloride (CAS 1628734-96-2).
| Property | Value | Source |
| CAS Number | 1247133-65-8 (free base) | [5] |
| Molecular Formula | C5H11NO2S | |
| Molecular Weight | 149.21 g/mol | |
| Physical Form | Powder (for the hydrochloride salt) | |
| Storage Temperature | Room Temperature |
Proposed Synthesis of (1-Methanesulfonylcyclopropyl)methanamine
A plausible synthetic route to (1-methanesulfonylcyclopropyl)methanamine can be devised based on established methodologies for the synthesis of cyclopropylamines. A potential multi-step synthesis is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (1-methanesulfonylcyclopropyl)methanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-1-(methylthiomethyl)cyclopropane
-
To a solution of 1,1-dibromocyclopropane in anhydrous diethyl ether at -78 °C, add n-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add dimethyl disulfide to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of 1-(Methylthiomethyl)cyclopropanecarbonitrile
-
To a solution of 1-bromo-1-(methylthiomethyl)cyclopropane in a suitable solvent such as DMF, add copper(I) cyanide.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 3: Synthesis of 1-(Methylsulfonylmethyl)cyclopropanecarbonitrile
-
Dissolve 1-(methylthiomethyl)cyclopropanecarbonitrile in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 4: Synthesis of (1-Methanesulfonylcyclopropyl)methanamine
-
To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of 1-(methylsulfonylmethyl)cyclopropanecarbonitrile in the same solvent dropwise.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash it with ether or THF.
-
Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude product.
-
The final product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.[6]
Potential Applications and Mechanism of Action
Given the established roles of its constituent moieties, (1-methanesulfonylcyclopropyl)methanamine is a promising scaffold for the development of novel therapeutic agents.
Enzyme Inhibition
The cyclopropylamine group is a known inhibitor of several enzymes, particularly those that catalyze oxidation reactions.[1]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a flavin-dependent monoamine oxidase that is a key target in oncology.[7] The cyclopropylamine moiety can act as a mechanism-based inactivator of LSD1.[1] It is hypothesized that (1-methanesulfonylcyclopropyl)methanamine could act as an LSD1 inhibitor, with the methanesulfonyl group potentially enhancing binding affinity or improving pharmacokinetic properties.
-
Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes involved in the metabolism of neurotransmitters.[1] Cyclopropylamine-containing compounds are known MAO inhibitors. This suggests that (1-methanesulfonylcyclopropyl)methanamine could have applications in the treatment of neurological disorders such as depression.
Bioisosteric Replacement and Physicochemical Modulation
The methanesulfonyl group can be considered a non-classical bioisostere for other functional groups.[8] Its inclusion can modulate a molecule's properties in several ways:
-
Improved Solubility and Metabolic Stability: The polar sulfone group can enhance aqueous solubility, which is often a challenge in drug development. It is also generally resistant to metabolic degradation.
-
Enhanced Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's active site.[9]
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action via enzyme inhibition.
Analytical Characterization
To confirm the identity and purity of synthesized (1-methanesulfonylcyclopropyl)methanamine, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons adjacent to the amine, the amine protons (which may be broad and exchangeable with D₂O), and a sharp singlet for the methyl protons of the methanesulfonyl group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclopropyl ring, the methylene carbon, and the methyl carbon of the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) can be used to separate the product from any impurities or starting materials.
Conclusion
(1-Methanesulfonylcyclopropyl)methanamine represents a promising, yet underexplored, scaffold for drug discovery. By combining the conformational rigidity and metabolic stability of the cyclopropylamine moiety with the advantageous physicochemical properties of the methanesulfonyl group, this compound has the potential to be developed into a range of therapeutic agents, particularly in the areas of oncology and neurology. The proposed synthetic route and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this novel chemical entity. Further investigation into its biological activity is warranted and could lead to the development of next-generation therapeutics.
References
[1] BenchChem. (n.d.). Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Retrieved from
[10] Patoczka, P., & Sorensen, E. J. (2017). Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Expert Opinion on Drug Discovery, 12(11), 1097-1108. Retrieved from [Link]
[8] Synapse, P. (2025, May 21). What is the role of bioisosterism in drug design? Patsnap. Retrieved from [Link]
[4] Pal, D., & Mitra, A. K. (2000). Bioisosterism: A Rational Approach in Drug Design. Seisan Kenkyu, 52(7), 309-319. Retrieved from [Link]
[11] Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
[3] Das, B., & Talukdar, A. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Mini-Reviews in Organic Chemistry, 15(4), 283-298. Retrieved from [Link]
[9] Wang, L., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(32), 3646-3670. Retrieved from [Link]
[12] Li, Y., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 199, 112393. Retrieved from [Link]
[2] Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 679-734. Retrieved from [Link]
[13] Pan, X., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 26(8), 4321. Retrieved from [Link]
[7] Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 106, 117765. Retrieved from [Link]
[14] MilliporeSigma. (n.d.). (1-Methoxycyclopropyl)methanamine hydrochloride. Retrieved from [Link]
[15] Genophore. (n.d.). Small Molecule Drug: CYCLOPROPYLAMINE DERIVATIVE 1. Retrieved from [Link]
[16] Rousseaux, S. A. L., & Li, C. H. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 19(19), 5264-5267. Retrieved from [Link]
[17] ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
[18] Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Retrieved from
[19] Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
[6] ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
[20] YouTube. (2023, December 5). Making Methylamine HCl from Acetamide. Retrieved from [Link]
Sources
- 1. ctppc.org [ctppc.org]
- 2. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. 1-(1-methanesulfonylcyclopropyl)methanamine hydrochloride | 1628734-96-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. chem-space.com [chem-space.com]
- 12. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 13. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (1-Methoxycyclopropyl)methanamine hydrochloride | 1574118-00-5 [sigmaaldrich.com]
- 15. genophore.com [genophore.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. youtube.com [youtube.com]
